molecular formula C6H12O3 B1213670 Diethylene glycol monovinyl ether CAS No. 929-37-3

Diethylene glycol monovinyl ether

Cat. No.: B1213670
CAS No.: 929-37-3
M. Wt: 132.16 g/mol
InChI Key: WULAHPYSGCVQHM-UHFFFAOYSA-N
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Description

Diethylene glycol monovinyl ether is an organic compound with the chemical formula C6H12O3. It is a colorless, transparent liquid with a slight odor similar to diethyl ether. This compound is part of the glycol ethers family, which are known for their excellent solvent properties and higher boiling points compared to lower-molecular-weight ethers and alcohols .

Mechanism of Action

Target of Action

Diethylene glycol monovinyl ether (DEGVE) is primarily used as a solvent in various industries, including cosmetics, food, nanoformulations, and pharmaceuticals

Mode of Action

DEGVE acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it increases the permeability of substances across biological barriers, such as the skin or intestinal wall. As a surfactant, it reduces surface tension, improving the mixing of substances. As a solubilizer, it increases the solubility of poorly water-soluble substances, enhancing their bioavailability .

Pharmacokinetics

Its use as a solvent and penetration enhancer suggests that it may enhance the absorption and distribution of other substances within the body .

Result of Action

The primary result of DEGVE’s action is the enhanced solubility, absorption, and distribution of other substances. This can lead to increased bioavailability and efficacy of these substances in their respective applications .

Biochemical Analysis

Biochemical Properties

Diethylene glycol monovinyl ether plays a significant role in biochemical reactions, primarily as a solvent and a reactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hepatic alcohol/aldehyde dehydrogenases, which catalyze the oxidation of the hydroxyl group to the corresponding acid . These interactions are crucial for its metabolic processing and subsequent biochemical effects.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce cytotoxic effects in certain cell types, such as HEK293 human embryonic kidney cells, by increasing intracellular levels of reactive oxygen species (ROS) and altering mitochondrial membrane potential . These changes can lead to nuclear fragmentation and apoptosis, highlighting its potential impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with hepatic alcohol/aldehyde dehydrogenases results in the oxidation of the hydroxyl group . Additionally, it can influence gene expression by altering transcriptional activity, thereby affecting various cellular pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed varying degrees of cytotoxicity, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, in Swiss albino mice, a single acute dose of 1000 mg/kg showed no significant changes in behavior or histology, but doses of 3000 mg/kg and above resulted in total mortality within 14 days . These findings underscore the importance of dosage considerations in its application.

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary pathway involves the oxidation of the hydroxyl group to the corresponding acid by hepatic alcohol/aldehyde dehydrogenases . This process is crucial for its biotransformation and subsequent excretion. Additionally, it may undergo further metabolism to carbon dioxide, which is then excreted by the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in water, which facilitates its movement across cellular membranes . It may interact with specific transporters or binding proteins that aid in its localization and accumulation within specific tissues or cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethylene glycol monovinyl ether typically involves the reaction of diethylene glycol with acetylene or calcium carbide in the presence of a catalyst. The reaction is carried out at elevated temperatures, usually between 140°C and 170°C, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by the O-alkylation of diethylene glycol with ethylene oxide, followed by distillation to purify the product. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol monovinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethylene glycol monovinyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethylene glycol monomethyl ether
  • Ethylene glycol monoethyl ether
  • Diethylene glycol monomethyl ether
  • Diethylene glycol monoethyl ether

Comparison: Diethylene glycol monovinyl ether is unique due to its vinyl group, which allows for polymerization reactions. This makes it more versatile in applications involving polymer synthesis compared to other glycol ethers that lack this functional group. Additionally, its solvent properties and higher boiling point make it suitable for a broader range of industrial applications .

Properties

IUPAC Name

2-(2-ethenoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULAHPYSGCVQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29717-48-4
Record name Ethanol, 2-[2-(ethenyloxy)ethoxy]-, homopolymer
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DSSTOX Substance ID

DTXSID9075456
Record name Diethylene glycol monovinyl ether
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

929-37-3
Record name Diethylene glycol monovinyl ether
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Record name Diethylene glycol monovinyl ether
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Record name Diethylene glycol monovinyl ether
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Record name Diethylene glycol monovinyl ether
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Record name Ethanol, 2-[2-(ethenyloxy)ethoxy]
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Record name Diethylene glycol monovinyl ether
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Synthesis routes and methods

Procedure details

Diethylene glycol (85 g, 0.8 mol), ethyl vinyl ether (80 ml, 0.8 mol) and, as the catalyst, mercuric acetate Hg(CH3COO)2 are charged to a 3-neck flask of 250 ml, equipped with condenser and inlets for the reactants and an inert gas. The system is kept under refluxing conditions, at a temperature of 70°-80° C., for 10 hours. The product is recovered by extraction with methylene chloride and is separated from the corresponding divinyl ether by distillation. In that way, 40 g (0.3 mol) of diethylene glycol monovinyl ether is obtained, with a yield of 40%, and is added to a solution containing 40 ml of ethyl ether and 53 ml of pyridine. To the resulting mixture, kept at room temperature and under a flowing nitrogen stream, methacryloyl chloride (38.3 g, 0.37 mol) is added dropwise. The addition of the chloride causes the immediate precipitation of pyridinium hydrochloride. The reaction is discontinued when the disappearance of the monovinyl ether is observed. The product (A) is recovered from the reaction mixture via HPLC, using silica as the stationary phase and a mixture of 8:1 hexane:ethylacetate as the eluent. 42 g of 99%-pure product is obtained, which corresponds to a yield of 70% relatively to diethylene glycol monovinyl ether.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate Hg(CH3COO)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Diethylene Glycol Monovinyl Ether useful in polymer synthesis?

A1: this compound (DEGVE) is a versatile monomer capable of undergoing polyaddition reactions, leading to the formation of polyacetals. [, ] Its structure, containing both a vinyl ether group and a hydroxyl group, allows it to self-polymerize or copolymerize with other monomers, resulting in polymers with tunable properties. [] This makes DEGVE particularly useful for synthesizing biocompatible and biodegradable materials. []

Q2: How does the incorporation of this compound affect the properties of polyacetals?

A2: Incorporating DEGVE into polyacetals introduces hydrophilic segments into the polymer backbone. [] This can significantly impact the polymer's properties, such as its glass transition temperature (Tg), hydrophilicity, and even thermoresponsiveness. For example, polyurethanes synthesized with DEGVE-based polyols exhibited Tg values ranging from -44 to 19 °C depending on the overall polymer structure. [] Additionally, polyurethanes with a higher DEGVE content displayed thermoresponsive behavior and a distinct volume phase transition temperature (VPTT). []

Q3: Are there any applications of this compound in contact lens materials?

A3: Yes, DEGVE is being explored as a component in contact lens monomer compositions. [] Its inclusion, alongside other specific monomers, aims to enhance the surface hydrophilicity of the resulting contact lens material. [] This is crucial for improving the comfort and biocompatibility of contact lenses during wear.

Q4: How does the molecular structure of this compound relate to its potential for biodegradation?

A4: Polyacetals synthesized from DEGVE are susceptible to acid-catalyzed degradation. [] This degradation process breaks down the polymer into its original diol components. [, ] This characteristic makes DEGVE-based polymers particularly attractive for applications requiring controlled degradation, such as in biomedical implants or drug delivery systems.

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